(4-Methylpiperazin-1-yl)(p-tolyl)methanone molecular weight
(4-Methylpiperazin-1-yl)(p-tolyl)methanone molecular weight
An In-Depth Technical Guide to (4-Methylpiperazin-1-yl)(p-tolyl)methanone
Abstract
This technical guide provides a comprehensive overview of (4-Methylpiperazin-1-yl)(p-tolyl)methanone, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. The central focus of this document is the compound's molecular weight, which is foundational to its characterization and use in quantitative experimental design. Beyond this core parameter, this guide elucidates the compound's physicochemical properties, presents a detailed, field-proven synthesis protocol with mechanistic insights, outlines a robust analytical workflow for structural verification and purity assessment, and discusses its potential applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this specific chemical entity.
Introduction and Scientific Context
(4-Methylpiperazin-1-yl)(p-tolyl)methanone, belonging to the N-aroyl-piperazine class, is a valuable molecular scaffold. The piperazine ring is a ubiquitous structural motif in pharmacologically active compounds due to its ability to improve pharmacokinetic properties such as solubility and bioavailability. Its combination with the p-tolyl group creates a molecule with defined steric and electronic properties, making it an attractive starting point or intermediate for chemical library synthesis.
While this specific molecule may not be an active pharmaceutical ingredient itself, its structural analogues have shown significant biological activity. For instance, derivatives of phenyl(piperazin-1-yl)methanone have been identified as potent and reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in various neurological and oncological conditions[1]. This context underscores the importance of understanding the fundamental properties and synthesis of building blocks like (4-Methylpiperazin-1-yl)(p-tolyl)methanone for the rational design of new therapeutic agents.
Physicochemical and Structural Properties
The cornerstone of all stoichiometric and analytical considerations is the molecular weight of the compound. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 218.30 g/mol | [2] |
| Molecular Formula | C₁₃H₁₈N₂O | [2][3] |
| IUPAC Name | (4-Methylphenyl)(4-methylpiperazin-1-yl)methanone | [3] |
| CAS Number | 219989-25-0 | [2][3] |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)N2CCN(C)CC2 | [3] |
| MDL Number | MFCD00651571 | [2] |
| Purity (Typical) | ≥95% | [3] |
Molecular Structure
The structural arrangement of atoms dictates the molecule's chemical behavior and interactions.
Caption: 2D structure of (4-Methylpiperazin-1-yl)(p-tolyl)methanone.
Synthesis Protocol and Mechanistic Rationale
The most direct and industrially scalable synthesis of this compound is the Schotten-Baumann reaction, a nucleophilic acyl substitution. This involves the acylation of 1-methylpiperazine with p-toluoyl chloride.
Reaction Mechanism
The reaction proceeds via the attack of the secondary amine of 1-methylpiperazine on the electrophilic carbonyl carbon of p-toluoyl chloride. The lone pair of the nitrogen atom acts as the nucleophile. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Step-by-Step Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
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Reactor Setup:
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To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylpiperazine (1.0 eq, e.g., 5.0 g, 50 mmol) and an anhydrous aprotic solvent such as dichloromethane (DCM, 100 mL).
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Rationale: An inert atmosphere (nitrogen) is crucial to prevent reactions with atmospheric moisture, which could hydrolyze the acid chloride. DCM is an excellent solvent as it is unreactive and easily removed post-reaction.
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Base Addition:
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Add a non-nucleophilic organic base, such as triethylamine (TEA, 1.2 eq, 6.9 mL, 60 mmol), to the flask. Cool the mixture to 0 °C in an ice bath.
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Rationale: TEA acts as an HCl scavenger. Using a slight excess ensures complete neutralization of the acid formed during the reaction. Cooling the reaction mitigates the exothermic nature of the acylation, preventing potential side reactions.
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Acyl Chloride Addition:
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Dissolve p-toluoyl chloride (1.0 eq, 7.73 g, 50 mmol) in anhydrous DCM (25 mL) and add it to the dropping funnel.
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Add the p-toluoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
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Rationale: Slow, dropwise addition is critical for controlling the reaction exotherm and preventing the formation of undesired byproducts.
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Reaction Progression:
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1-methylpiperazine) is consumed.
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Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a rapid and effective method for real-time monitoring.
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Aqueous Workup:
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Once the reaction is complete, quench it by adding deionized water (50 mL). Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and finally, brine (30 mL).
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Rationale: The water quench stops the reaction. The acid wash removes excess TEA and any remaining unreacted 1-methylpiperazine. The bicarbonate wash removes any residual acidic impurities. The brine wash removes bulk water from the organic layer.
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Isolation and Purification:
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
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Rationale: Drying is essential before solvent removal. Purification is necessary to remove any non-volatile impurities and achieve the desired analytical purity.
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Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (4-Methylpiperazin-1-yl)(p-tolyl)methanone.
Analytical Characterization
To confirm the identity, structure, and purity of the synthesized compound, a suite of analytical techniques is employed. The molecular weight of 218.30 is the key value verified by mass spectrometry.
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Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 219.31. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with the molecular formula C₁₃H₁₈N₂O, confirming its elemental composition.
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¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural information. The expected signals would include:
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A singlet for the tolyl methyl group (~2.4 ppm).
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Aromatic protons of the tolyl group appearing as two doublets (an AA'BB' system) in the range of 7.2-7.4 ppm.
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Multiple signals for the eight piperazine protons, likely appearing as broad multiplets in the range of 2.3-3.8 ppm.
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A singlet for the N-methyl group on the piperazine ring (~2.3 ppm).
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¹³C NMR Spectroscopy: The carbon spectrum would confirm the number of unique carbon environments. Key expected signals include:
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The carbonyl carbon (C=O) at ~170 ppm.
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Aromatic carbons between 125-140 ppm.
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Piperazine ring carbons between 45-55 ppm.
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The two methyl carbons (tolyl-CH₃ and N-CH₃) around 21 ppm and 46 ppm, respectively.
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Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. A strong absorption band is expected for the amide carbonyl (C=O) stretch, typically appearing in the region of 1630-1660 cm⁻¹. C-H stretches from the aromatic and aliphatic portions would also be visible.
Applications in Research and Drug Development
The title compound is a valuable building block for creating diverse chemical libraries. Its utility stems from the proven success of the N-aroyl-piperazine scaffold in medicinal chemistry. Researchers can leverage this molecule in several ways:
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Scaffold for Library Synthesis: The tolyl group can be further functionalized, or the core structure can be used as a template for synthesizing a series of analogues to explore structure-activity relationships (SAR).
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Intermediate for Complex Targets: It can serve as a key intermediate in the multi-step synthesis of more complex molecules with potential therapeutic value.
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Fragment-Based Drug Discovery: The molecule itself can be used in fragment screening campaigns to identify initial hits against biological targets like kinases or proteases.
The investigation of similar phenyl(piperazin-1-yl)methanone structures as MAGL inhibitors provides a direct rationale for exploring this compound and its derivatives in the context of neurodegenerative diseases and cancer[1].
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, and avoiding inhalation of dust or vapors.
Conclusion
(4-Methylpiperazin-1-yl)(p-tolyl)methanone is a well-defined chemical entity with a molecular weight of 218.30 g/mol . This guide has detailed its fundamental properties, provided a robust and rationalized synthesis protocol, and outlined the necessary analytical methods for its complete characterization. Its structural similarity to known bioactive molecules makes it a compound of high interest for synthetic chemists and drug discovery professionals, serving as a versatile building block for the development of novel therapeutics.
References
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MDPI. (2009). methanone. Molbank, 2009(4), M641. Retrieved February 8, 2026, from [Link]
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Grimaldi, M., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. Retrieved February 8, 2026, from [Link]
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La Monica, G., et al. (2025). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen. Retrieved February 8, 2026, from [Link]
- Google Patents. (1959). Method for preparing 1-methylpiperazine.
